(E)-1-(2,6-difluorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea
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Description
(E)-1-(2,6-difluorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C20H21F2N3O3 and its molecular weight is 389.403. The purity is usually 95%.
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Scientific Research Applications
Inhibitors of Human and Murine Soluble Epoxide Hydrolase
A study highlighted the synthesis of 1,3-disubstituted ureas with a piperidyl moiety as potent inhibitors of the human and murine soluble epoxide hydrolase (sEH). These inhibitors demonstrated substantial improvements in pharmacokinetic parameters and showed a significant increase in potency compared to previously reported inhibitors. One such inhibitor was particularly noted for its ability to reduce hyperalgesia in an in vivo inflammatory pain model, indicating potential applications in pain management and anti-inflammatory therapies (Rose et al., 2010).
Structural and Conformational Studies
Another research focused on the synthesis and structural analysis of ureas derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine. This study provided insights into the preferred conformation of these compounds and suggested potential for further investigation into their biological activities (Iriepa et al., 1997).
Cyclodextrin Complexation and Molecular Devices
Research on cyclodextrin complexation of a stilbene derivative and the self-assembly of molecular devices was conducted. This study explored the interaction of cyclodextrin with furan-2-yl derivatives, indicating potential applications in the development of molecular devices and understanding molecular recognition processes (Lock et al., 2004).
Synthesis of Novel Pyridine and Naphthyridine Derivatives
A study reported the synthesis of novel pyridine and naphthyridine derivatives from furan-2-yl compounds. These derivatives hold promise for various applications in medicinal chemistry and drug design due to their potential biological activities (Abdelrazek et al., 2010).
Antimicrobial and Computational Studies
Urea and thiourea derivatives containing furan-2-yl groups were synthesized and evaluated for their antimicrobial activities. Additionally, computational studies provided insights into their molecular properties, suggesting applications in the development of new antimicrobial agents (Alabi et al., 2020).
Spectral Study of Furan Ring Containing Organic Ligands
The synthesis and characterization of furan ring-containing organic ligands and their metal complexes were explored. This research aimed at understanding the chelating properties of these ligands, with potential implications in catalysis, material science, and therapeutic agent development (Patel, 2020).
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O3/c21-16-4-1-5-17(22)19(16)24-20(27)23-13-14-8-10-25(11-9-14)18(26)7-6-15-3-2-12-28-15/h1-7,12,14H,8-11,13H2,(H2,23,24,27)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKYFRLMARUIGX-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=C(C=CC=C2F)F)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)NC2=C(C=CC=C2F)F)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2,6-difluorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.